molecular formula C18H27N3O3 B7928707 [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7928707
M. Wt: 333.4 g/mol
InChI Key: NHTHNWKUPBLWCD-UHFFFAOYSA-N
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Description

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino-acetylamino group, a cyclohexyl ring, and a benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino-acetylamino group: This step involves the acylation of an amine with an acyl chloride or anhydride.

    Attachment of the ethyl-carbamic acid group: This can be done through a carbamation reaction using ethyl chloroformate.

    Formation of the benzyl ester: The final step involves esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl ester moiety, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or nitriles.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and amidases.

Medicine

In medicine, this compound has potential applications as a prodrug. Its ester moiety can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes. The compound’s ester group can be hydrolyzed by esterases, releasing the active drug or intermediate. This hydrolysis can trigger downstream biological effects, including inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
  • [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid phenyl ester
  • [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid ethyl ester

Uniqueness

Compared to similar compounds, [4-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups. The presence of the benzyl ester moiety provides distinct reactivity and potential for hydrolysis, making it suitable for applications as a prodrug or in the synthesis of complex molecules.

Properties

IUPAC Name

benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-2-21(18(23)24-13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-17(22)12-19/h3-7,15-16H,2,8-13,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTHNWKUPBLWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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